
2-(Difluoromethyl)-1H-indol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-1H-indol-7-ol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to an indole ring, which is a common structural motif in many biologically active molecules. The presence of the difluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the difluoromethylation of an indole precursor. This process typically employs difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction conditions often include the use of a base and a solvent, such as DMF (dimethylformamide), to facilitate the formation of the difluoromethylated product .
Industrial production methods for this compound may involve large-scale difluoromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of this compound for various applications.
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-1H-indol-7-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Applications De Recherche Scientifique
2-(Difluoromethyl)-1H-indol-7-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s structural similarity to bioactive molecules makes it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1H-indol-7-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with target molecules . This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-1H-indol-7-ol can be compared with other similar compounds, such as:
Trifluoromethylated indoles: These compounds have a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylated indoles: These compounds contain a single fluorine atom in the methyl group.
The uniqueness of this compound lies in its balance of fluorine content, which provides a combination of desirable properties for various applications.
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)6-4-5-2-1-3-7(13)8(5)12-6/h1-4,9,12-13H |
Clé InChI |
WSLAZBNGGAZLGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)NC(=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


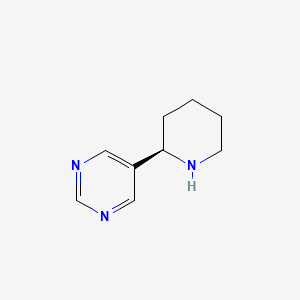
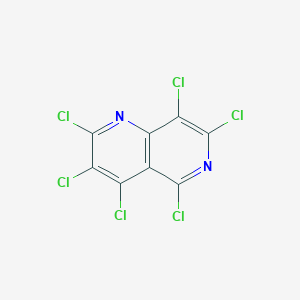
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
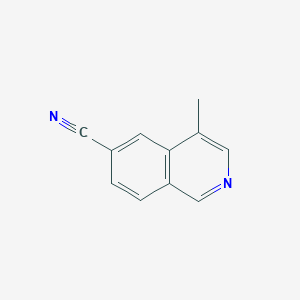
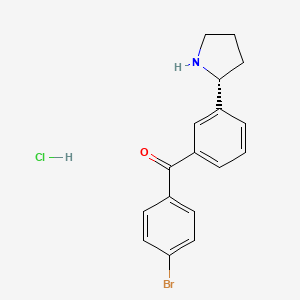
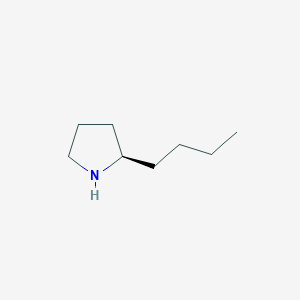


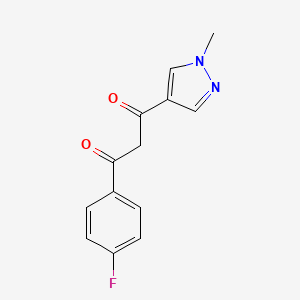
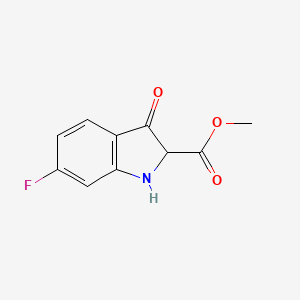

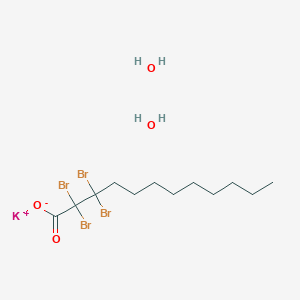
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
